5-Ethynyl-2-fluorobenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROWFLLVGAIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300435 | |
| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-11-4 | |
| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Significance of Arylethynylaldehydes in Organic Synthesis
Arylethynylaldehydes are a class of organic compounds characterized by the presence of both an aldehyde and an ethynyl (B1212043) group attached to an aromatic ring. This dual functionality makes them highly versatile building blocks in organic synthesis. The aldehyde group can readily undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition, while the ethynyl group can participate in reactions such as cycloadditions and cross-coupling reactions.
The strategic placement of these two reactive moieties on an aromatic scaffold allows for the construction of complex molecular architectures. This is particularly valuable in the synthesis of heterocyclic compounds and polyfunctionalized aromatic systems. The ability to selectively react one functional group while leaving the other intact provides chemists with a powerful tool for multistep synthetic strategies.
The Role of Fluorine Substitution in Aromatic Aldehydes
The introduction of a fluorine atom into an aromatic aldehyde has profound effects on the molecule's chemical and physical properties. beilstein-journals.org Fluorine is the most electronegative element, and its presence on an aromatic ring can significantly alter the electron distribution, leading to changes in reactivity and stability. rsc.org
Specifically, fluorine substitution can:
Increase Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making molecules more resistant to metabolic degradation. tandfonline.com
Enhance Binding Affinity: The substitution of hydrogen with fluorine can improve the binding of a molecule to its biological target without significantly increasing its size. tandfonline.com
Modify Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the basicity of adjacent functional groups.
Influence Reaction Pathways: The electronic effects of fluorine can direct the regioselectivity of further chemical transformations on the aromatic ring. rsc.org
These properties have made fluorinated aromatic aldehydes, including 5-ethynyl-2-fluorobenzaldehyde, valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orggoogle.com
Overview of Synthetic Methodologies for 5 Ethynyl 2 Fluorobenzaldehyde
The synthesis of 5-ethynyl-2-fluorobenzaldehyde typically involves the introduction of the ethynyl (B1212043) group onto a pre-existing fluorobenzaldehyde derivative. One common approach is through a Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. In this case, a protected acetylene (B1199291) derivative is coupled with a halogenated 2-fluorobenzaldehyde (B47322).
Another potential route involves the formylation of a fluorinated phenylacetylene. However, the direct formylation of aromatic compounds containing electron-withdrawing groups like fluorine can be challenging. google.com More recent methods for the synthesis of fluorinated alkynes include the reaction of fluorinated phosphonates with aldehydes and the use of 1,1-dichloro-2,2-difluoroethylene (B1203012) as an acetylene precursor. alfa-chemistry.com
Elucidation of Key Reactivity Domains and Mechanistic Pathways
The reactivity of 5-ethynyl-2-fluorobenzaldehyde is dictated by its three key functional components: the aldehyde, the ethynyl (B1212043) group, and the fluorinated aromatic ring.
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can be converted into a variety of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to form secondary alcohols.
Ethynyl Group: The terminal alkyne is a versatile handle for further functionalization. It can undergo click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. mdpi.com It can also participate in various cycloaddition reactions and be coupled with other molecules through reactions like the Sonogashira coupling.
Fluorinated Aromatic Ring: The fluorine atom and the other substituents on the benzene (B151609) ring influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine and aldehyde groups deactivates the ring towards electrophilic attack.
Broader Impact and Applications in Chemical Biology, Medicinal Chemistry, and Materials Science
Divergent and Convergent Approaches to Core Structure Synthesis
The construction of complex molecules like those derived from this compound can be approached through two main strategies: divergent and convergent synthesis. A divergent approach begins with a central core structure which is then elaborated in a stepwise fashion to create a library of related compounds. Conversely, a convergent synthesis involves the independent synthesis of several fragments which are then combined in the final stages to form the target molecule. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grambeed.comsioc-journal.cnnih.gov Reactions such as the Sonogashira, Suzuki-Miyaura, Heck, and Negishi couplings have become fundamental methods for constructing complex molecular architectures. eie.gr
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Its mild reaction conditions, which can include room temperature and aqueous media, make it suitable for the synthesis of complex and sensitive molecules. wikipedia.orgrsc.org The Sonogashira coupling is a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials. mdpi.comwikipedia.org
Significant research has focused on optimizing the Sonogashira reaction to improve its efficiency, substrate scope, and environmental friendliness. Key areas of optimization include the catalyst system, the role of copper co-catalysis, and the development of copper-free alternatives.
Copper Co-catalysis: The classic Sonogashira reaction employs a copper(I) salt, such as copper iodide (CuI), as a co-catalyst. wikipedia.org The copper acetylide, formed from the reaction of the terminal alkyne with the copper salt, acts as an activated species, increasing the reaction rate. wikipedia.org However, the use of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and presents challenges in purification, particularly for pharmaceutical applications. organic-chemistry.orgnih.gov
Ligand Effects: The choice of ligand coordinated to the palladium center plays a crucial role in the catalytic activity. libretexts.orgnih.gov Electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of the oxidative addition step and promote the stability of the active catalyst. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering high stability and activity. mdpi.comwikipedia.org The structure of the ligand is a key factor in the efficiency of the coupling. nih.gov For instance, some ligands can facilitate the reaction at room temperature or with lower catalyst loadings. libretexts.org
Copper-Free Variants: To circumvent the drawbacks of copper, significant effort has been directed towards developing copper-free Sonogashira couplings. researchgate.netrsc.orgnih.gov These systems often require careful selection of the palladium catalyst, ligand, base, and solvent to achieve high yields. nih.gov Air-stable palladium precatalysts have been developed that allow for rapid access to the active monoligated palladium species, facilitating room-temperature, copper-free reactions even with challenging aryl bromides. nih.gov In some cases, other metals like gold have been used as co-catalysts to avoid the issues associated with copper. organic-chemistry.org
Solvent and Base Optimization: The choice of solvent and base can also significantly impact the reaction outcome. lucp.net Solvents ranging from polar aprotic (like DMF and THF) to non-polar (like toluene) have been employed, with the optimal choice depending on the specific substrates and catalytic system. lucp.netnrochemistry.com A variety of bases, including amines (like triethylamine (B128534) and diisopropylamine) and inorganic bases (like potassium carbonate and cesium carbonate), are used to facilitate the deprotonation of the alkyne. wikipedia.orgnrochemistry.com
| Parameter | Conventional Conditions | Optimized/Alternative Conditions | Rationale/Benefit | Reference |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladacycles, NHC-Pd complexes, Air-stable precatalysts | Higher stability, lower catalyst loading, improved activity for challenging substrates. | wikipedia.orglibretexts.orgnih.gov |
| Co-catalyst | CuI | Copper-free systems, Gold co-catalysis | Avoids alkyne homocoupling (Glaser by-products), reduces toxicity. | researchgate.netorganic-chemistry.orgnih.gov |
| Ligand | Triphenylphosphine (B44618) (PPh₃) | Bulky/electron-rich phosphines (e.g., P(t-Bu)₃), N-heterocyclic carbenes (NHCs), Proline | Enhances catalytic activity, allows for lower temperatures, can suppress side reactions. | libretexts.orgnih.govresearchgate.net |
| Solvent | THF, DMF, Amines | Toluene, Water, Green solvents (e.g., γ-valerolactone-based ionic liquids) | Improved yields for specific substrates, more environmentally friendly options. | lucp.netnrochemistry.comnih.gov |
| Base | Triethylamine, Diisopropylamine | K₂CO₃, Cs₂CO₃, K₃PO₄ | Can be crucial for copper-free systems and specific substrate combinations. | wikipedia.orgbeilstein-journals.orgacs.org |
The success of the Sonogashira coupling is highly dependent on the nature of the aryl halide precursor. The reactivity of the halide generally follows the trend: I > OTf > Br >> Cl. libretexts.orgnrochemistry.com This difference in reactivity allows for selective couplings. For example, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org
For the synthesis of this compound, a common precursor is 5-bromo-2-fluorobenzaldehyde (B134332). google.com While aryl bromides are less reactive than aryl iodides and often require higher temperatures, optimized catalytic systems have been developed to efficiently couple them. wikipedia.orglibretexts.org The presence of the fluorine atom and the aldehyde group on the aromatic ring can influence the electronic properties and reactivity of the substrate. Electron-withdrawing groups can sometimes lead to higher yields in copper-catalyzed systems. semanticscholar.org However, sterically hindered or electron-rich aryl halides can be more challenging substrates. researchgate.net
The development of highly active catalysts, such as those based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, has significantly expanded the scope of the Sonogashira reaction to include less reactive aryl bromides and even some aryl chlorides under specific conditions. libretexts.orgnih.gov Copper-free conditions have also been successfully applied to a wide range of aryl halides, including those with various functional groups. nih.gov
The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method). wikipedia.org
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 5-bromo-2-fluorobenzaldehyde) to form a Pd(II) intermediate. This is often the rate-limiting step. wikipedia.org
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (this compound) and regenerate the Pd(0) catalyst. nrochemistry.com
The Copper Cycle:
Acid-Base Reaction: The amine base deprotonates the terminal alkyne.
Formation of Copper Acetylide: The resulting acetylide anion reacts with the Cu(I) salt to form a copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle. wikipedia.org
Copper-Free Mechanism: In the absence of a copper co-catalyst, the mechanism is slightly different. After the oxidative addition step, the deprotonated alkyne is thought to coordinate directly to the palladium(II) center, followed by reductive elimination. The exact mechanism of this pathway is still a subject of research. wikipedia.orgnih.gov
A combined gold and palladium catalytic system offers an alternative pathway where a gold acetylide intermediate enters the palladium cycle at the transmetalation step, avoiding the issues related to copper. organic-chemistry.org
Palladium-Catalyzed Suzuki-Miyaura Coupling for Functionalized Precursors
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. researchgate.netlibretexts.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. researchgate.netnih.gov
In the context of synthesizing precursors for this compound or related structures, the Suzuki-Miyaura reaction can be employed to introduce various functional groups onto the aromatic ring before the alkyne is installed. For example, a di-halogenated benzaldehyde (B42025) could be selectively functionalized using a Suzuki-Miyaura coupling, followed by a Sonogashira coupling at the remaining halide position. This approach allows for the construction of highly substituted and complex aromatic systems. beilstein-journals.org
The catalytic cycle of the Suzuki-Miyaura reaction is similar to the Sonogashira coupling, involving oxidative addition, transmetalation (from the organoboron species), and reductive elimination. libretexts.orgmdpi.com The reaction is typically carried out in the presence of a base, which is crucial for the transmetalation step. libretexts.org
Recent advancements in Suzuki-Miyaura coupling include the development of highly active catalysts for coupling challenging substrates, including heteroaryl compounds and sterically hindered partners, as well as performing the reaction in environmentally friendly solvents like water. science.govrsc.org
| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling | Reference |
|---|---|---|---|
| Coupling Partners | Aryl/Vinyl Halide + Terminal Alkyne | Aryl/Vinyl Halide + Organoboron Compound | wikipedia.orgresearchgate.net |
| Bond Formed | C(sp²)-C(sp) or C(sp)-C(sp) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | mdpi.commdpi.com |
| Typical Catalyst System | Pd catalyst, often with Cu(I) co-catalyst | Pd catalyst | wikipedia.orgresearchgate.net |
| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition, Transmetalation, Reductive Elimination | wikipedia.orglibretexts.org |
| Common Precursors for Benzaldehyde Architectures | Halogenated benzaldehydes (e.g., 5-bromo-2-fluorobenzaldehyde) | Halogenated benzaldehydes, Benzaldehyde-boronic acids | google.comresearchgate.net |
Catalyst and Ligand Design for Enhanced Efficiency
The efficiency of the Sonogashira coupling is highly dependent on the catalyst system, which traditionally consists of a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The palladium catalyst, typically in the Pd(0) oxidation state for the catalytic cycle to commence, can be introduced as Pd(PPh₃)₄ or generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂. wikipedia.orglibretexts.org The role of the copper(I) salt, such as CuI, is to react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center. wikipedia.org
Modern advancements in catalyst design focus on improving reaction rates, broadening substrate scope, and allowing for milder reaction conditions, sometimes eliminating the need for the copper co-catalyst. Key strategies include the development of sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: The use of bulky and electron-rich phosphine ligands can significantly enhance catalytic activity. libretexts.org Ligands such as triphenylphosphine (PPh₃) are common, but more advanced catalysts may employ bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), or 1,1'-bis(diphenylphosphino)ferrocene (dppf). wikipedia.orglibretexts.org These ligands can stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. For challenging couplings, highly effective catalyst systems like Pd(PhCN)₂Cl₂/P(t-Bu)₃ have been developed that allow reactions to proceed at room temperature. organic-chemistry.org
Copper-Free Sonogashira Coupling: A significant drawback of the traditional Sonogashira reaction is the copper co-catalyst, which can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org This has spurred the development of copper-free conditions. These systems often rely on highly efficient palladium-ligand complexes that can activate the alkyne C-H bond without copper assistance, often in the presence of a suitable base. organic-chemistry.org Palladium-nitrogen complexes have also proven effective for copper-free reactions. libretexts.org
The table below summarizes various catalyst systems employed in Sonogashira coupling reactions.
| Catalyst System Components | Role/Advantage | Typical Ligands/Reagents |
| Palladium Catalyst | Primary catalyst for C-C bond formation. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Copper(I) Co-catalyst | Activates the terminal alkyne, increasing reaction rate. | CuI |
| Phosphine Ligands | Stabilize the Pd center; bulky, electron-rich ligands enhance efficiency. | PPh₃, P(t-Bu)₃, dppe, dppp, dppf |
| Base | Neutralizes the HX byproduct and facilitates alkyne deprotonation. | Amines (e.g., NEt₃, piperidine, diisopropylamine) |
| NHC Ligands | Strong σ-donors that form stable Pd complexes, effective at low loadings. | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |
Application to Aryl Halide and Organoboron Coupling Partners
The synthetic utility of this compound extends beyond its initial synthesis. Its structure contains multiple reactive sites—the aldehyde, the terminal alkyne, and the fluorinated aromatic ring—making it a versatile partner in further coupling reactions.
Coupling with Aryl Halides: The synthesis of this compound itself is a prime example of coupling with an aryl halide, where a precursor like 5-bromo-2-fluorobenzaldehyde is coupled with an acetylene (B1199291) source (e.g., trimethylsilylacetylene (B32187) followed by deprotection). wikipedia.orggoogle.com Once formed, the terminal alkyne of this compound can readily participate in subsequent Sonogashira reactions with a different aryl or vinyl halide, enabling the construction of more complex, disubstituted alkyne architectures. This step-wise approach allows for the controlled synthesis of unsymmetrical diarylacetylenes.
Coupling with Organoboron Reagents: The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is another powerful tool. organic-chemistry.org While the fluorine atom on the ring is generally stable, the molecule could be derivatized to include a leaving group (e.g., bromide, iodide, or triflate) at another position on the ring, which could then undergo Suzuki coupling. More commonly, the ethynyl group can be transformed into other functionalities that are suitable for coupling. Alternatively, arylboronic acids can be coupled with halogenated precursors during the synthesis of related structures. The presence of nitrogen-containing functional groups, such as hydrazones derived from the aldehyde, can sometimes complicate palladium-catalyzed couplings by deactivating the catalyst. researchgate.net
Gold-Catalyzed Transformations in the Synthesis of Related Systems
Gold catalysis has emerged as a powerful method for C-C and C-heteroatom bond formation, particularly through the activation of alkynes. beilstein-journals.orgnih.gov While not typically used for the direct synthesis of this compound itself, gold catalysts are instrumental in transforming ethynyl-benzaldehyde scaffolds into complex polycyclic and heterocyclic systems. beilstein-journals.org
Gold catalysts, typically Au(I) or Au(III) complexes, are highly carbophilic and act as soft Lewis acids, activating the alkyne moiety toward nucleophilic attack. beilstein-journals.orgnih.gov This has led to the development of numerous gold-catalyzed cyclization and annulation reactions starting from ortho-alkynylaryl aldehydes. For instance, the gold-catalyzed reaction of 2-(ynol)aryl aldehydes can lead to either benzochromanes or benzobicycloacetals, depending on the specific gold catalyst used. beilstein-journals.org In other examples, gold-catalyzed (4+2) annulations between alkynyl benzaldehydes and allenamides have been developed to produce enantioenriched diarylalkylmethane derivatives. acs.org These transformations highlight the ability of gold catalysts to orchestrate complex molecular rearrangements and constructions from relatively simple starting materials related to this compound. beilstein-journals.orgacs.org
Cascade Reactions and Multi-Component Strategies
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient and atom-economical approach to complex molecules. Ethynyl-benzaldehyde scaffolds are excellent substrates for such transformations.
Cascade Cyclizations Involving Ethynyl-Benzaldehyde Scaffolds (e.g., with amino acid derivatives)
A notable example of a cascade reaction involves the cyclization of ortho-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives. nih.govacs.org This strategy demonstrates a divergent synthesis where the choice of the amino acid derivative dictates the final heterocyclic scaffold. nih.govsemanticscholar.org The reaction, which proceeds via the Erlenmeyer–Plöchl azlactone reaction, is metal-free and operates under mild conditions. acs.orgnih.gov
When N-acylglycines (like hippuric acid) are used, the reaction proceeds through a complex cascade involving the formation of an oxazolone (B7731731) intermediate, which then undergoes a series of cyclizations to yield indeno[2,1-c]pyran-3-ones. acs.orgnih.gov This process involves the sequential formation of two C–C and two C–O bonds. nih.gov
Conversely, when free amino acids are used under similar conditions, the reaction pathway diverges. It leads to the formation of 1-oxazolonylisobenzofurans. nih.govacs.org This transformation involves the formation of a C-C bond followed by a selective 5-exo-dig cyclization to form a C-O bond. nih.gov
The table below illustrates the divergent outcomes of this cascade reaction.
| Starting Ethynyl-Benzaldehyde | Amino Acid Derivative | Product Scaffold | Reference |
| o-(2-Acyl-1-ethynyl)benzaldehyde | N-Acylglycines (e.g., Hippuric Acid) | Indeno[2,1-c]pyran-3-one | nih.gov, nih.gov |
| o-(2-Acyl-1-ethynyl)benzaldehyde | Free Amino Acids | 1-Oxazolonylisobenzofuran | nih.gov, acs.org |
Gold-Catalyzed Tandem Cycloisomerization/Rearrangement Reactions
Gold catalysts are particularly adept at initiating tandem reactions with ortho-alkynylarylaldehydes. rsc.org One such process is the gold-catalyzed tandem cycloisomerization/Petasis-Ferrier rearrangement of ortho-ethynylarylaldehydes with alcohols. This reaction provides a direct route to 3-alkoxyindanones in moderate to excellent yields under mild conditions. rsc.org
The proposed mechanism begins with the hemiacetalization of the aldehyde with the alcohol. rsc.org The gold catalyst then coordinates to the alkyne, promoting a 5-exo-dig cycloisomerization to form a vinyl gold species. This intermediate subsequently undergoes a Petasis-Ferrier-type rearrangement, leading to the final 3-alkoxyindanone product. rsc.org Similar gold-catalyzed tandem heterocyclization/rearrangements have been reported for related substrates, such as 2-(prop-2-ynyloxy)benzaldehydes and 2-(N-(prop-2-ynyl)-N-tosylamino)benzaldehydes, demonstrating the versatility of this approach for rapidly building molecular complexity. researchgate.netresearchgate.net
Functional Group Interconversions and Aromatic Modifications
Once synthesized, this compound can undergo a variety of transformations at its functional groups or on the aromatic ring, further enhancing its utility as a synthetic intermediate.
Aldehyde Modifications: The aldehyde group is a versatile handle for numerous functional group interconversions. It can be reduced to a primary alcohol (benzyl alcohol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov This alcohol can then be further converted into a good leaving group, such as a benzyl (B1604629) bromide, using reagents like triphenylphosphine dibromide. nih.gov Alternatively, the aldehyde can be oxidized to a carboxylic acid.
Alkyne Modifications: The terminal alkyne is also highly reactive. It can undergo hydration to form a methyl ketone, or it can participate in various coupling reactions as previously discussed (Section 2.2.2.2). It is also a key participant in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Aromatic Ring Modifications: Further substitution on the aromatic ring is challenging but possible. The fluorine atom and the electron-withdrawing aldehyde and ethynyl groups influence the regioselectivity of electrophilic aromatic substitution. Direct halogenation of the ring can be complicated by the sensitivity of the aldehyde group to oxidation. researchgate.net However, nucleophilic aromatic substitution (SₙAr) can be a viable strategy. For instance, the fluorine atom, activated by the ortho-aldehyde group, could potentially be displaced by a strong nucleophile, although such reactions on 2-fluorobenzaldehyde (B47322) itself can be difficult. researchgate.net More successful SₙAr reactions have been demonstrated on 2-fluorobenzaldehyde derivatives where the aldehyde is first protected as a hydrazone. researchgate.net
Regioselective Bromination of Fluorobenzaldehyde Precursors
The critical step in the synthesis is the regioselective introduction of a bromine atom at the C-5 position of a 2-fluorobenzaldehyde scaffold. The fluorine atom at C-2 is an ortho-, para-director, while the aldehyde group is a meta-director. Direct electrophilic bromination of 2-fluorobenzaldehyde can lead to a mixture of products and potential oxidation of the aldehyde. researchgate.net To achieve high regioselectivity, advanced strategies often employ directing groups or alternative precursors. acs.org
Another synthetic route involves the electrophilic bromination of 2-fluorobenzyl alcohol to produce 5-bromo-2-fluorobenzyl alcohol. The hydroxyl group is less deactivating than the aldehyde, facilitating the desired substitution. The resulting brominated alcohol is then subjected to a mild oxidation using an agent like manganese(IV) oxide (MnO₂) to furnish 5-bromo-2-fluorobenzaldehyde, avoiding over-oxidation to the carboxylic acid.
| Precursor | Key Strategy | Reagents & Conditions | Product | Key Findings & Citations |
|---|---|---|---|---|
| 2-Fluorobenzaldehyde | Directing Group (O-Methyloxime) | 1. H₂N-OCH₃·HCl, Pyridine (B92270) 2. Pd(OAc)₂, N-Bromosuccinimide (NBS), AcOH 3. HCl, H₂O | 5-Bromo-2-fluorobenzaldehyde | O-Methyloxime serves as an effective directing group for selective palladium-catalyzed ortho-bromination, leading to high yields of the desired isomer after deprotection. acs.org |
| 2-Fluorobenzyl alcohol | Bromination then Oxidation | 1. Electrophilic Bromination (e.g., Br₂) 2. Manganese(IV) oxide (MnO₂), Dichloromethane (DCM), 20°C | 5-Bromo-2-fluorobenzaldehyde | This two-step process circumvents the issues of aldehyde sensitivity to brominating conditions. MnO₂ is a mild oxidant that selectively converts the alcohol to the aldehyde without forming the carboxylic acid. |
Selective Transformations of Halogen and Aldehyde Moieties
With the key intermediate, 5-bromo-2-fluorobenzaldehyde, in hand, the next stage involves the selective transformation of the bromine atom into an ethynyl group. nbinno.com This is typically achieved via a Sonogashira cross-coupling reaction. organic-chemistry.orgrsc.org A significant challenge in this step is the potential for the aldehyde group to interfere with the reaction, as it can be sensitive to the basic conditions and nucleophilic reagents employed. researchgate.netwillingdoncollege.ac.in
To ensure the integrity of the aldehyde during the coupling reaction, it is often protected. willingdoncollege.ac.in A common strategy is the conversion of the aldehyde into a more stable functional group, such as a cyclic or acyclic acetal (B89532). willingdoncollege.ac.insynarchive.com For instance, reacting 5-bromo-2-fluorobenzaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst yields the corresponding 1,3-dioxolane (B20135) derivative. This acetal protecting group is robust and stable under the conditions of the Sonogashira coupling but can be readily removed later by acid-catalyzed hydrolysis. willingdoncollege.ac.in
The protected 5-bromo-2-fluorobenzaldehyde derivative then undergoes a Sonogashira coupling with a terminal alkyne, such as trimethylsilylacetylene (TMSA). This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (TEA) or diisopropylethylamine (DIEA). commonorganicchemistry.com The use of TMSA is advantageous as it is less prone to self-coupling than acetylene gas. Following the coupling reaction, the trimethylsilyl (B98337) group is easily removed under mild basic or fluoride-ion-mediated conditions (e.g., using K₂CO₃ in methanol (B129727) or tetrabutylammonium (B224687) fluoride) to yield the terminal alkyne.
The final step is the deprotection of the aldehyde. Treatment of the protected intermediate with an aqueous acid (e.g., dilute HCl or acetic acid) efficiently hydrolyzes the acetal, regenerating the aldehyde functionality to afford the final product, this compound. willingdoncollege.ac.in
| Transformation Step | Substrate | Reagents & Conditions | Product | Key Findings & Citations |
|---|---|---|---|---|
| Aldehyde Protection | 5-Bromo-2-fluorobenzaldehyde | Ethylene glycol, p-Toluenesulfonic acid (p-TsOH), Toluene, Dean-Stark trap | 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | Cyclic acetals are excellent protecting groups for aldehydes, being stable to the basic, nucleophilic, and organometallic conditions of Sonogashira coupling. willingdoncollege.ac.in |
| Sonogashira Coupling | 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, DIEA, DMF, 80°C | 2-(2-Fluoro-5-((trimethylsilyl)ethynyl)phenyl)-1,3-dioxolane | The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds. The use of a palladium catalyst and copper(I) cocatalyst is standard practice for coupling aryl bromides with terminal alkynes. organic-chemistry.orgcommonorganicchemistry.com |
| Desilylation & Deprotection | 2-(2-Fluoro-5-((trimethylsilyl)ethynyl)phenyl)-1,3-dioxolane | 1. K₂CO₃, Methanol 2. Aqueous HCl | This compound | Sequential or one-pot desilylation and acetal hydrolysis under mild conditions yield the final product. Acid-catalyzed hydrolysis effectively removes the acetal protecting group. willingdoncollege.ac.in |
Transformations of the Aldehyde Functionality
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This reactivity is a cornerstone of its synthetic utility. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Common nucleophilic addition reactions include:
Reduction: The aldehyde can be reduced to the corresponding alcohol, 2-ethynyl-5-fluorobenzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride. solubilityofthings.com
Grignard and Organolithium Reagents: Addition of organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) to the carbonyl group yields secondary alcohols. wiley.com For example, the addition of ethynyllithium or ethynyl Grignard reagents can introduce another alkyne functionality. wiley.com
Cyanide Addition: The addition of a cyanide ion (from sources like HCN or KCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.
A study on the addition of 2-(trimethylsilyl)thiazole (B1297445) to various aldehydes, including 2-fluorobenzaldehyde, highlights the catalytic role aldehydes can play in promoting additions to ketones. wiley.com This suggests the potential for this compound to participate in and influence similar complex reaction systems.
Condensation and Cyclization Reactions Initiated by the Aldehyde
The aldehyde group readily participates in condensation reactions, often serving as the initial point of reaction for the formation of larger, more complex molecules. These reactions frequently involve the initial formation of an intermediate through nucleophilic addition to the aldehyde, followed by cyclization.
A notable example is the Erlenmeyer–Plöchl azlactone reaction. nih.govacs.orgsemanticscholar.org In this reaction, o-(2-acyl-1-ethynyl)benzaldehydes react with amino acid derivatives. nih.govacs.orgsemanticscholar.org The process begins with the formation of an oxazolone, which then undergoes a 1,2-addition to the aldehyde. nih.govacs.orgsemanticscholar.org This is followed by a selective 5-exo-dig cyclization to yield either indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans, depending on the specific amino acid derivative used. nih.govacs.orgsemanticscholar.org
Research has also explored the condensation of o-fluorobenzaldehydes with hydrazine (B178648) to synthesize indazoles. acs.org This type of reaction, when applied to this compound, could potentially offer a pathway to novel ethynyl-substituted indazole derivatives.
Reactions Involving the Ethynyl Group
The terminal alkyne, or ethynyl group, is another highly reactive site in this compound, enabling a range of transformations, most notably in the realm of "click chemistry."
Click Chemistry Reactions (e.g., 1,3-Dipolar Cycloadditions)
The ethynyl group is an excellent participant in 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. wikipedia.org This type of reaction is characterized by its high efficiency, selectivity, and mild reaction conditions. The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. wikipedia.orgrsc.org
This reaction is often catalyzed by copper(I), which ensures high regioselectivity, leading specifically to the 1,4-disubstituted triazole isomer. rsc.orgnih.gov The resulting triazole ring is a stable, aromatic heterocycle found in many pharmaceutical and materials science applications. rsc.orgnih.govresearchgate.net The versatility of this reaction allows for the "clicking" of this compound onto a wide array of azide-containing molecules, facilitating the rapid synthesis of diverse molecular architectures. rsc.org
The synthesis of various triazole derivatives has been extensively reported, highlighting the broad applicability of this reaction. nih.govmdpi.com For instance, the reaction of ethynyl trifluoroborate with azides produces a triazolyl trifluoroborate intermediate that can be further diversified through Suzuki-Miyaura coupling reactions. rsc.org This highlights the potential for late-stage functionalization of triazoles derived from this compound.
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
| This compound | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | rsc.org |
| Ethynyl Trifluoroborate | Azidopyrrolidine | N/A | Triazolyl Trifluoroborate | rsc.org |
| Phenylazide | Dimethyl but-2-ynedioate | N/A | 1,2,3-Triazole | nih.gov |
Hydrometallation and Cycloisomerization Reactions
The ethynyl group can undergo hydrometallation, where a metal-hydride bond adds across the carbon-carbon triple bond. This reaction can lead to various downstream functionalizations. Furthermore, in molecules containing both an alkyne and another reactive group, cycloisomerization reactions can occur.
For instance, gold-catalyzed tandem cycloisomerization/Petasis-Ferrier rearrangement of ortho-ethynylarylaldehydes with alcohols has been developed to synthesize 3-alkoxyindanones. rsc.org This process involves hemiacetalization at the aldehyde, followed by a gold-catalyzed 5-exo-dig cycloisomerization onto the alkyne. rsc.org However, a study noted that 2-ethynyl-5-fluorobenzaldehyde (B1437035) was not a suitable substrate under their specific conditions, leading to a complex mixture of products. rsc.org This suggests that the electronic properties imparted by the fluorine atom can significantly influence the outcome of such catalytic cycles.
Silver-catalyzed domino hydroarylation/cycloisomerization reactions of ortho-alkynylbenzaldehydes have also been reported to yield functionalized isochromene derivatives. acs.org
Interplay of Functional Groups and Aromatic Substituents on Reactivity
The reactivity of this compound is not simply the sum of its individual functional groups but is a result of their electronic and steric interplay. solubilityofthings.comacs.orgwindows.net
Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). lumenlearning.comlibretexts.org This effect deactivates the aromatic ring towards electrophilic aromatic substitution but, as previously mentioned, enhances the electrophilicity of the carbonyl carbon. ncert.nic.in The ethynyl group also has an electron-withdrawing character due to the sp-hybridization of its carbon atoms. windows.net The combined electron-withdrawing nature of the fluoro and ethynyl substituents makes the aldehyde group particularly susceptible to nucleophilic attack.
Resonance Effects: The fluorine atom also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). lumenlearning.comlibretexts.org However, for halogens, the inductive effect typically dominates. libretexts.org The ethynyl group can participate in the delocalization of both positive and negative charges. windows.net
Steric Effects: The ortho-position of the fluorine atom relative to the aldehyde can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon. ncert.nic.in
The unique arrangement of the functional groups in this compound makes it a valuable building block in organic synthesis, allowing for sequential or tandem reactions that exploit the distinct reactivity of both the aldehyde and the ethynyl moieties.
Electronic Effects of Fluorine on Reaction Pathways
The fluorine atom at the C-2 position, ortho to the aldehyde, exerts a powerful influence on the molecule's reactivity through its strong electron-withdrawing inductive effect. This effect significantly enhances the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack. nih.gov This is a critical feature in reactions such as additions, condensations, and cyclizations.
Furthermore, the fluorine atom modulates the electron density of the aromatic ring. In nucleophilic aromatic substitution reactions, the regioselectivity is guided by the electronic features of the aryl system. nih.gov For instance, in reactions involving diaryliodonium salts derived from similar fluorinated benzaldehydes, nucleophilic attack preferentially occurs on the more electron-deficient aromatic ring. nih.gov The position of the fluorine atom can also direct electrophilic aromatic substitution, although its strong deactivating nature must be considered.
The ethynyl group, being a π-system, can participate in various cycloaddition reactions. The electronic nature of the dienophile or dipolarophile is crucial in these reactions. The presence of the electron-withdrawing fluorine atom can influence the energy levels of the frontier molecular orbitals (HOMO-LUMO) of the alkyne, thereby affecting the kinetics and feasibility of reactions like the Diels-Alder or Huisgen 1,3-dipolar cycloadditions. rsc.org
Steric and Stereoelectronic Considerations
Steric hindrance and stereoelectronic effects are paramount in controlling the selectivity of reactions involving this compound. The fluorine atom's position directly adjacent to the aldehyde group creates a sterically hindered environment, which can influence the facial selectivity of nucleophilic additions to the carbonyl group. The approach of bulky nucleophiles may be directed away from the fluorine-occupied side of the molecule.
Stereoelectronic effects, which combine both steric and electronic influences, are critical in determining the geometric outcomes of reactions. In cascade cyclization reactions involving similar ortho-alkynyl benzaldehydes, the choice between different cyclization modes, such as 5-exo-dig versus 6-endo-dig, is often governed by stereoelectronic factors that stabilize the transition state of one pathway over the other. nih.govacs.org For example, the selective formation of isobenzofurans via a 5-exo-dig cyclization highlights the precise control exerted by the molecule's inherent geometry and electronic properties. nih.govacs.org
In cycloaddition reactions, the steric bulk of substituents can significantly impact reaction rates. Terminal alkynes, such as the ethynyl group in this compound, are generally more reactive than internal alkynes due to reduced steric hindrance. rsc.org The stereochemistry of reaction products is also heavily influenced by these effects; for instance, the conformation of products in certain cycloadditions can be dictated by the steric repulsion between substituents on the aromatic ring. google.com
Advanced Mechanistic Elucidation Techniques
Understanding the complex reaction mechanisms of this compound and its derivatives requires sophisticated analytical methods. These techniques allow for the direct observation of transient species and the detailed monitoring of reaction kinetics.
Isolation and Characterization of Reaction Intermediates
A key strategy in mechanistic studies is the isolation and characterization of reaction intermediates, which are transient, high-energy molecules that exist briefly during a multi-step reaction. libretexts.org While often challenging due to their instability, their capture provides direct evidence for a proposed reaction pathway. nih.gov
In studies on the cascade cyclization of related o-(2-acyl-1-ethynyl)benzaldehydes, researchers have successfully isolated key intermediates. For example, in the Erlenmeyer–Plöchl reaction, an oxazolone intermediate was isolated by conducting the reaction at a lower temperature (50–60 °C) for a short duration. acs.orgsemanticscholar.org This isolated intermediate, when subjected to the reaction conditions at a higher temperature (80 °C), proceeded to form the final cyclized product, confirming its role in the reaction sequence. acs.orgsemanticscholar.org
The characterization of such intermediates relies on a suite of spectroscopic techniques. In the aforementioned study, the structure of the isolated oxazolone was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.org In other systems, chemical trapping experiments serve as an indirect method to prove the existence of highly reactive intermediates that cannot be isolated. nih.gov
| Technique | Application in Intermediate Analysis | Example from Related Studies |
| Low-Temperature Reaction | Slows down the reaction rate to allow for the accumulation and isolation of transient intermediates. | An oxazolone intermediate was isolated at 50-60 °C in a cascade cyclization. acs.orgsemanticscholar.org |
| NMR Spectroscopy | Provides structural elucidation of the isolated intermediate. | The structure of the isolated oxazolone was confirmed by ¹H and ¹³C NMR. acs.org |
| Mass Spectrometry (MS/LC-MS) | Confirms the molecular weight of the intermediate and can be used to detect it in the reaction mixture. | LC-MS analysis of a reaction mixture showed masses corresponding to proposed intermediates. researchgate.net |
| X-ray Crystallography | Provides definitive proof of the three-dimensional structure of a stable, crystalline intermediate. | The structure of a final product, which provides insight into the stereochemistry of the final step, was confirmed by X-ray diffraction. acs.org |
Kinetic and Spectroscopic Studies of Reaction Progress
Kinetic studies are essential for understanding reaction rates and optimizing conditions. By monitoring the concentration of reactants, intermediates, and products over time, a detailed picture of the reaction pathway emerges. In the synthesis of indeno[2,1-c]pyran-3-ones from o-(2-acyl-1-ethynyl)benzaldehydes, kinetic analysis was performed by varying reaction time and temperature to maximize the yield of either the intermediate or the final product. acs.orgsemanticscholar.org For example, the yield of the oxazolone intermediate increased from 29% to 56% when the temperature was raised from 50 °C to 60 °C, while the final product began to form at 80 °C. acs.orgsemanticscholar.org
Spectroscopic methods are the workhorses for monitoring these reactions in real-time or through periodic sampling.
NMR Spectroscopy: ¹H and ¹³C NMR are used to track the disappearance of starting material signals and the appearance of product signals. For a reaction involving this compound, one would monitor the characteristic aldehyde proton peak around 10.5 ppm. rsc.org ¹⁹F NMR is particularly useful for tracking changes at the fluorine-substituted position. rsc.org
Infrared (IR) Spectroscopy: This technique is used to follow changes in functional groups. For example, the conversion of the aldehyde would be marked by the disappearance of its C=O stretching frequency (around 1700 cm⁻¹). rsc.org
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying various species present in the reaction mixture at any given time, including low-concentration intermediates. researchgate.netpharmainfo.in
These combined kinetic and spectroscopic approaches provide a comprehensive understanding of the reaction dynamics, enabling chemists to control and optimize synthetic routes involving this compound.
| Spectroscopic Technique | Monitored Functional Group/Atom | Typical Chemical Shift / Frequency |
| ¹H NMR | Aldehyde Proton | ~10.5 ppm |
| ¹³C NMR | Carbonyl Carbon | ~190 ppm |
| ¹⁹F NMR | Fluorine on Aryl Ring | Varies based on environment |
| IR Spectroscopy | Aldehyde C=O Stretch | ~1700 cm⁻¹ |
| IR Spectroscopy | Alkyne C≡C Stretch | ~2100 cm⁻¹ |
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as a versatile building block in medicinal chemistry and drug discovery, contributing to the synthesis of a wide array of bioactive molecules. Its unique combination of a reactive aldehyde group, a terminal alkyne, and a fluorine atom on a benzene (B151609) ring allows for diverse chemical modifications and the generation of complex molecular architectures.
Design and Synthesis of Novel Scaffolds for Bioactive Compounds
The structural features of this compound make it an important precursor for synthesizing novel molecular scaffolds. The aldehyde functionality can participate in various condensation and cyclization reactions, while the ethynyl group is amenable to coupling reactions and cycloadditions. The fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules.
For instance, this compound is utilized in the synthesis of complex heterocyclic systems. The reactivity of its functional groups allows it to be a key intermediate in producing pharmaceuticals. The electrophilic nature of the aldehyde, amplified by the fluorine atom, readily allows for nucleophilic attack, which is a crucial step in building more elaborate molecular structures.
Research has demonstrated the use of related fluorinated benzaldehydes, such as 2-bromo-5-fluorobenzaldehyde, as a starting material for the synthesis of benoxaborole derivatives. mdpi.com These derivatives have shown significant antifungal activity, highlighting the utility of the fluorobenzaldehyde scaffold in developing new therapeutic agents. mdpi.com The synthesis of these compounds often involves nucleophilic substitution reactions, showcasing the versatility of the substituted benzaldehyde core in creating diverse molecular frameworks. researchgate.net
Strategies for Lead Optimization and Analogue Design
In drug discovery, this compound and its analogues are valuable for lead optimization. The ability to systematically modify the different functional groups of this molecule allows medicinal chemists to fine-tune the pharmacological properties of a lead compound.
The presence of the ethynyl group is particularly significant as it can be used in "click chemistry" reactions to attach various substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov This modular approach facilitates the exploration of chemical space around a core scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
Furthermore, the fluorine atom can be strategically employed to block metabolic pathways, thereby increasing the half-life of a drug candidate. The introduction of fluorine can also alter the electronic properties of the molecule, which can lead to enhanced binding interactions with the target protein.
Development of Enzyme Antagonists and Receptor Ligands (e.g., Histamine (B1213489) H3 ligands)
The scaffold of this compound is relevant to the development of molecules that can interact with biological targets such as enzymes and receptors. The aldehyde group can act as an electrophile, reacting with nucleophilic residues in the active site of an enzyme, potentially leading to inhibition.
In the context of receptor ligands, derivatives of this compound have been explored for their potential to bind to various receptors. For example, the development of histamine H3 receptor antagonists is an active area of research for treating neurological disorders. nih.gov While direct use of this compound in published histamine H3 ligand synthesis is not explicitly detailed, the structural motifs present are relevant to the design of such ligands. The design of these antagonists often involves creating molecules that can interact with specific residues in the receptor binding pocket. nih.gov The ability to functionalize the this compound core allows for the synthesis of compounds with the potential for such specific interactions.
Computational Assessment of Synthetic Feasibility and Drug-Likeness in Drug Design
Computational methods play a crucial role in modern drug discovery, and molecules like this compound are subject to in silico analysis to predict their suitability as drug candidates. Computational screening can assess properties such as drug-likeness, which is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans.
Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors can be calculated for derivatives of this compound to assess their compliance with guidelines like Lipinski's rule of five. Furthermore, computational tools can predict the synthetic accessibility of designed analogues, helping chemists to prioritize which compounds to synthesize. For example, computational studies can guide the design of new organic semiconductor materials by predicting charge transport properties, demonstrating the power of computational assessment in materials science, a field with parallels to drug design in terms of molecular design and property prediction. acs.org
Bioorthogonal Chemistry and Chemical Biology Applications
Click Chemistry for Bioconjugation and Probe Development
The terminal alkyne group of this compound makes it a valuable reagent in the field of bioorthogonal chemistry. This branch of chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. iqs.edu
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizes terminal alkynes to react with azides, forming stable triazole linkages. mdpi.com This reaction is highly specific and efficient, making it ideal for bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. nih.gov
This compound can be incorporated into molecules that are then used as chemical probes. For instance, after incorporation, the alkyne handle can be used to attach a reporter molecule, such as a fluorescent dye or a radioactive label, via a click reaction. This allows for the visualization and tracking of the probe within a biological system. semanticscholar.org The development of such probes is crucial for studying biological processes and for diagnostic applications. mdpi.com
The versatility of the click chemistry approach allows for the modular assembly of complex biomolecular constructs. nih.gov For example, a molecule containing the this compound moiety could first be targeted to a specific cellular location, and then a fluorescent tag could be attached via the alkyne group to visualize that location.
Development of Fluorescent and Radiochemical Probes for Molecular Imaging
The structural features of this compound also make it a valuable precursor for the synthesis of imaging probes. The fluorine atom can be substituted with the positron-emitting radionuclide fluorine-18 (B77423) for PET imaging, while the aromatic core can be modified to create fluorescent molecules.
The introduction of fluorine-18 (18F) into aromatic rings is a critical step in the development of many PET radiotracers. nih.gov The presence of a fluorine atom on the benzaldehyde ring of this compound suggests its potential as a precursor for 18F-labeling through nucleophilic aromatic substitution. However, the radiosynthesis of such compounds can be challenging, often requiring harsh reaction conditions and resulting in low yields, especially when electron-withdrawing groups are not in the optimal positions to activate the ring for substitution. snmjournals.org
Strategies to overcome these challenges include the use of more reactive precursors like diaryliodonium salts or the development of novel labeling methodologies. snmjournals.orgnih.gov The short half-life of 18F (109.8 minutes) necessitates rapid and efficient radiosynthetic methods. mdpi.comnih.gov
Detailed Research Findings:
Nucleophilic aromatic substitution is a common method for 18F-labeling, but its efficiency is highly dependent on the electronic properties of the aromatic ring. snmjournals.org
Alternative methods, such as those using iodonium (B1229267) ylides, have been developed to improve radiochemical yields and specific activities. snmjournals.org
Microfluidic technologies are being explored to accelerate reaction rates and improve the efficiency of radiosyntheses. researchgate.net
Table 1: Comparison of Radiosynthesis Precursors for 18F-Labeling
| Precursor Type | Leaving Group | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitro-substituted arene | -NO2 | High temperature (120-180 °C), DMSO/DMF | Readily available precursors | Harsh conditions, potential for side reactions |
| Trimethylammonium salt | -NMe3+ | Lower temperature (100-110 °C), Acetonitrile | Milder conditions than nitro-precursors | Precursor synthesis can be complex |
| Diaryliodonium salt | -IAr | Varies | Can label non-activated rings | Precursor synthesis, potential for side products |
Applications in Metabolic Labeling and Live-Cell Imaging
The ethynyl group of this compound is analogous to the one found in 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a well-established reagent for metabolic labeling of proliferating cells. nih.gov EdU is incorporated into newly synthesized DNA and can be detected via a subsequent click reaction with a fluorescently labeled azide. This approach avoids the harsh denaturation steps required for BrdU detection, allowing for better preservation of cellular structures and compatibility with antibody co-labeling. nih.gov
By incorporating this compound into larger molecular probes, researchers can leverage the power of click chemistry for live-cell imaging. mdpi.com The benzaldehyde group can be used to attach the molecule to a targeting moiety, while the ethynyl group serves as a handle for conjugation with a fluorescent reporter molecule via CuAAC or SPAAC. This modular approach allows for the development of a wide range of imaging agents for specific biological targets.
Detailed Research Findings:
The EdU labeling method, which utilizes an ethynyl group, is a powerful tool for detecting cell proliferation without the need for harsh denaturation. nih.gov
Click chemistry provides a versatile platform for the construction of modular imaging probes for live-cell imaging. mdpi.com
The bioorthogonal nature of these reactions allows for specific labeling in complex biological environments. acs.org
Contributions to Materials Science and Organic Electronics
Beyond its biological applications, the unique chemical properties of this compound and related fluorinated alkynes make them valuable in the field of materials science. alfa-chemistry.com Fluorinated aromatic compounds are of increasing interest for the development of novel organic electronic materials. alfa-chemistry.comalfa-chemistry.com The introduction of fluorine atoms can modulate the electronic properties of organic molecules, influencing their performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ambeed.com
The ethynyl group provides a reactive site for polymerization or for incorporation into larger conjugated systems, which are the fundamental components of many organic electronic materials. The combination of the fluorine atom and the ethynyl group in this compound offers a unique set of properties for the design and synthesis of new materials with tailored electronic and physical characteristics. alfa-chemistry.com
Research on this compound in Advanced Material Applications Remains Limited
Despite its potential as a versatile building block in organic synthesis, publicly available research detailing the specific applications of this compound in the development of conjugated polymers and functional organic materials is currently limited. While the compound is available from various chemical suppliers, indicating its use in research and development, dedicated studies focusing on its direct polymerization or incorporation into advanced materials are not prominently featured in scientific literature.
The unique structure of this compound, which combines a reactive ethynyl group, a directing aldehyde functionality, and an electron-withdrawing fluorine atom, suggests its potential for creating novel materials with interesting electronic and photophysical properties. The ethynyl group is a key component in the synthesis of many conjugated systems, which are the backbone of organic electronics. The aldehyde can be used for post-polymerization modifications or to build complex macromolecular architectures. The fluorine atom can enhance properties such as solubility, thermal stability, and the electronic characteristics of the resulting materials.
Consequently, it is not possible at this time to provide a detailed article with specific research findings and data tables on the applications of this compound in these areas as requested. Further research and publication in this specific field are needed to elucidate the full potential of this compound in materials science.
Electronic Structure and Reactivity Modeling
Modeling the electronic characteristics and predicting the reactive nature of this compound form the foundation for understanding its chemical behavior.
Quantum Chemical Calculations of Electronic Properties
Ab initio molecular orbital methods and DFT have been successfully used to examine the electronically excited states of benzaldehyde, with calculations providing a useful guide in assigning observed excited state fundamentals. acs.org Such studies on substituted benzaldehydes reveal that on π←n excitation, the main geometric distortions occur in the formyl group, whereas π←π excitation primarily distorts the aromatic ring. acs.org
Table 1: Calculated Electronic Properties of Related Fluorobenzaldehydes
This table presents data for related compounds to illustrate the outputs of quantum chemical calculations, as specific data for this compound was not found in the provided sources.
| Compound | Method | Dipole Moment (Debye) | Mean Polarizability (a.u.) |
|---|---|---|---|
| 'o'-Fluorobenzaldehyde | DFT/B3LYP/6-311G(d,p) | 3.38 | 74.679 |
| 'm'-Fluorobenzaldehyde | DFT/B3LYP/6-311G(d,p) | 1.96 | 75.052 |
Data sourced from spectral studies and quantum chemical calculations on fluorobenzaldehydes.
Prediction of Reactivity and Regioselectivity via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity, reaction outcomes, and selectivity. numberanalytics.comfiveable.me The theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The HOMO is the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy gap between these frontier orbitals is a critical determinant of a molecule's reactivity. wikipedia.org
For this compound, FMO theory can predict the most likely sites for electrophilic and nucleophilic attack.
HOMO: The HOMO is expected to have significant contributions from the π-system of the ethynyl group and the benzene ring, which are generally electron-rich. This suggests these sites would be susceptible to attack by electrophiles.
LUMO: The LUMO is likely to be localized on the electron-deficient carbonyl carbon of the aldehyde group, which is further activated by the electron-withdrawing nature of the adjacent fluorine atom. This makes the aldehyde carbon a prime target for nucleophiles.
FMO theory is particularly effective in explaining the outcomes of pericyclic reactions, such as Diels-Alder cycloadditions. fiveable.mewikipedia.org If this compound were to act as a dienophile (using its ethynyl group), its reactivity would be enhanced by the electron-withdrawing aldehyde and fluoro-substituents, which lower the energy of the LUMO, thereby decreasing the HOMO-LUMO gap with a potential diene. wikipedia.org This analysis helps predict not only if a reaction will occur but also its regioselectivity and stereoselectivity. fiveable.me
Mechanistic Insights from Density Functional Theory (DFT)
DFT is a powerful computational method for exploring the detailed mechanisms of chemical reactions, including the identification of transient species like transition states.
Elucidation of Transition States and Reaction Pathways
DFT calculations allow researchers to map the entire reaction coordinate from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the minimum energy path. fiveable.me The structure and energy of the transition state are crucial for understanding the reaction's feasibility and kinetics.
For instance, in reactions involving benzaldehydes, DFT has been used to study the mechanism of Schiff base formation. canterbury.ac.uknih.govresearchgate.net These studies identify multiple transition states corresponding to steps such as nucleophilic attack on the carbonyl carbon, internal rearrangements, and the final elimination of a water molecule to form the C=N double bond. canterbury.ac.uknih.govresearchgate.net A similar approach could be applied to model reactions of this compound, such as its condensation with amines or its participation in cycloaddition reactions, to identify the specific transition state structures and their associated energy barriers.
Energy Landscape Analysis of Complex Transformations
A potential energy surface (PES), or energy landscape, is a multidimensional map that represents the potential energy of a molecular system as a function of its geometric coordinates. numberanalytics.comwikipedia.org Analyzing this landscape provides a comprehensive understanding of all possible reaction pathways, stable intermediates, and transition states. fiveable.menumberanalytics.com
For complex molecules that can undergo multiple transformations, DFT is used to compute the energies of various conformations and reaction pathways, thereby constructing the energy landscape. numberanalytics.com This analysis helps to predict the most likely reaction outcomes by identifying the lowest energy pathways. For example, in protein folding or catalytic cycles, energy landscape analysis reveals the free energy barriers between different states, which determines the rates of conformational changes and chemical reactions. acs.orgfrontiersin.org For a molecule like this compound, this approach could be used to analyze complex, multi-step synthetic sequences, predict competing reaction pathways, and optimize conditions to favor a desired product.
In Silico Design and Virtual Screening for Analog Generation
Computational methods are integral to modern drug discovery and materials science for designing new molecules with desired properties.
In silico design and virtual screening are powerful techniques used to explore vast chemical space and identify promising new compounds based on a lead structure. researchgate.net A molecule like this compound can serve as a fragment or lead compound for the generation of new, more potent, or selective analogs. frontiersin.org
The process often begins with the known structure of a lead compound or a fragment bound to a biological target. frontiersin.org Virtual screening then involves searching large compound databases (like ZINC or ChemBridge) for molecules that are structurally similar or possess complementary pharmacophoric features. nih.gov These "hits" are then docked into the target's active site computationally to predict their binding affinity and orientation. ajmb.org This methodology drastically reduces the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery process. ajmb.orgnih.gov By using this compound as a starting point, researchers could virtually modify its substituents—for example, by replacing the ethynyl group with other functionalities or altering the substitution pattern on the ring—to design analogs with potentially improved biological activity or material properties.
Automated Ideation for Lead Optimization
In modern drug discovery, the process of optimizing a lead compound—a molecule with initial promising activity—is a critical and often resource-intensive phase. preprints.orgdanaher.com Automated ideation, driven by artificial intelligence and machine learning, has emerged as a transformative strategy to accelerate this process. preprints.orgpreprints.org These computational techniques can explore vast chemical spaces to propose novel molecular structures with improved potency, selectivity, and pharmacokinetic profiles. preprints.org
For a compound like this compound, automated ideation algorithms could be employed to generate a library of virtual derivatives. These algorithms typically operate by applying a series of predefined chemical transformations or by using generative models, such as deep neural networks, to create new molecules. preprints.orgarxiv.org The starting point would be the core structure of this compound, and the system would systematically modify it by adding, removing, or substituting functional groups.
The process leverages predictive models trained on large datasets of chemical structures and their associated biological activities. preprints.org For instance, a model could predict the binding affinity of a derivative to a specific biological target or its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This allows for the rapid in silico screening of thousands of potential candidates, prioritizing those with the most promising profiles for synthesis and experimental testing. danaher.com
Table 1: Hypothetical Automated Ideation Workflow for this compound Derivatives
| Step | Description | Computational Tools/Methods | Desired Outcome |
| 1. Initial Compound Input | The structure of this compound is used as the starting lead compound. | Chemical drawing software, SMILES notation | A defined starting point for optimization. |
| 2. Virtual Library Generation | Automated software generates a large library of derivatives by modifying the parent structure. Modifications could include altering the ethynyl group, changing the position or type of halogen, or adding substituents to the phenyl ring. | Generative models (e.g., RNNs, GANs), rule-based transformation algorithms | A diverse set of virtual compounds for screening. |
| 3. Property Prediction | In silico models predict key properties for each virtual derivative, such as binding affinity to a target protein, solubility, and potential toxicity. nih.gov | QSAR models, molecular docking software, ADMET prediction tools nih.gov | A dataset of virtual compounds with predicted biological and physicochemical properties. |
| 4. Candidate Prioritization | Compounds are ranked based on a multi-parameter optimization function that balances desired properties (e.g., high potency, low toxicity). | Machine learning-based scoring functions, data visualization tools | A short list of the most promising derivatives for synthesis. |
| 5. Iterative Refinement | The results from the initial round can be used to retrain the predictive models, leading to a more focused and effective subsequent round of ideation. mdpi.com | Active learning, iterative model training | Continuous improvement of the lead optimization process. |
While specific studies on the automated ideation of this compound are not yet prevalent in the public domain, the principles underlying this technology are well-established and routinely applied to other molecular scaffolds in pharmaceutical research. preprints.orgpreprints.org
Scaffold Hopping Strategies
Scaffold hopping is a powerful medicinal chemistry strategy aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule. nih.govuniroma1.it This is achieved by replacing the central core structure, or scaffold, of the molecule while preserving the essential three-dimensional arrangement of functional groups responsible for its biological activity. nih.gov This approach is particularly valuable for discovering new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming liabilities associated with the original scaffold. rsc.org
For this compound, the fluorinated ethynyl-substituted phenyl ring can be considered the core scaffold. A scaffold hopping strategy would involve replacing this core with a different chemical moiety that can still present the key interacting groups (the aldehyde and potentially the ethynyl and fluoro substituents) in a similar spatial orientation.
Computational tools are central to modern scaffold hopping. bhsai.org These can range from 3D shape and pharmacophore matching to more complex de novo design algorithms. These methods can search vast databases of chemical structures or generate novel ones to find scaffolds that are structurally different but functionally equivalent to the original. bhsai.org
Table 2: Potential Scaffold Hopping Approaches for this compound
| Hopping Strategy | Description | Potential Replacement Scaffolds | Rationale |
| Heterocycle Replacements | The central phenyl ring is replaced with a heterocyclic ring system. bhsai.org | Pyridine, pyrimidine, thiophene, furan | The heteroatoms in the ring can modulate electronic properties, improve solubility, and introduce new hydrogen bonding interactions, potentially enhancing target binding or altering metabolic stability. rsc.org |
| Ring Opening or Closure | The core aromatic ring is opened to create an acyclic structure, or a flexible side chain is cyclized to form a new ring. bhsai.org | Substituted alkynes or alkenes with appropriate functional groups. | This can lead to significant changes in molecular flexibility and shape, potentially accessing different binding modes or improving synthetic accessibility. |
| Topology-Based Hopping | The overall topology and connectivity of the atoms are altered to create a fundamentally different molecular architecture. nih.gov | Bicyclic systems, spirocyclic compounds | This approach aims for the highest degree of structural novelty, which can be crucial for developing first-in-class therapeutics. |
For example, a computational search might identify a substituted pyridine ring as a viable replacement for the phenyl ring of this compound. The nitrogen atom in the pyridine ring could alter the molecule's dipole moment and hydrogen bonding capacity, potentially leading to improved biological activity or selectivity. rsc.org Molecular docking studies on benzaldehyde derivatives have shown that such modifications can significantly influence binding affinity with target proteins. cumhuriyet.edu.trnih.gov The success of a scaffold hop is ultimately determined by the ability of the new scaffold to mimic the key interactions of the original molecule. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of complex molecules like 5-Ethynyl-2-fluorobenzaldehyde and its derivatives traditionally relies on multi-step processes that can be resource-intensive. A significant future direction is the development of sustainable and "green" synthetic methodologies. This involves exploring novel catalytic systems that offer high efficiency under mild conditions, minimize waste, and utilize less toxic reagents acs.orgmdpi.com.
Key research avenues include:
Biocatalysis: Utilizing enzymes to perform specific chemical transformations offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Future research could identify or engineer enzymes capable of catalyzing the key steps in the synthesis of this compound derivatives.
Advanced Transition-Metal Catalysis: The Sonogashira coupling, a palladium-copper catalyzed reaction, is fundamental for creating the ethynyl (B1212043) linkage. nih.govmdpi.com Future research will likely focus on developing more robust and recyclable catalysts, including copper-only systems to reduce reliance on expensive palladium, and exploring nickel-based catalysts for coupling alkyl electrophiles. nih.govthieme-connect.comwikipedia.org Innovations such as polymer-supported catalysts could simplify purification and catalyst reuse, aligning with the principles of green chemistry. mdpi.com
One-Pot Procedures: Designing synthetic routes where multiple reaction steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent waste. acs.orgrug.nl Developing one-pot methods for synthesizing complex derivatives from this compound is a promising area of investigation. acs.orgrug.nl
| Catalytic Approach | Potential Advantage | Research Focus |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering for key synthetic steps. |
| Advanced Metal Catalysis | Improved efficiency, broader substrate scope, reduced cost. | Development of Pd-free systems (e.g., Cu, Ni), recyclable catalysts. mdpi.comnih.govthieme-connect.comwikipedia.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Integration of catalytic reactions into continuous flow systems. |
| One-Pot Synthesis | Reduced waste, time, and resource consumption. | Designing tandem or cascade reactions from the core molecule. acs.org |
Expanding Bioorthogonal Applications in Advanced Biological Studies
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biological processes. springernature.comwebsite-files.comnih.gov The terminal alkyne group of this compound makes it an ideal substrate for such reactions, opening up numerous possibilities for studying complex biological systems. researchgate.netresearchgate.netnih.gov
Future applications in this area include:
Dual-Labeling Studies: The aldehyde and alkyne groups offer two distinct reactive handles. This allows for orthogonal labeling strategies where each group can be independently reacted with a different probe. For example, the alkyne could be tagged via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), while the aldehyde is simultaneously labeled through oxime ligation. nih.govlongdom.org This would enable the visualization and tracking of multiple molecular targets simultaneously within a cell.
In-Situ Drug Assembly: The principles of bioorthogonal chemistry can be used to assemble bioactive molecules directly at their site of action. researchgate.net Derivatives of this compound could be designed to target a specific cellular location, where a second component is delivered and linked via a "click" reaction, activating a therapeutic agent only where it is needed.
Advanced Imaging Techniques: The small size of the ethynyl group is a significant advantage, as it is less likely to perturb the function of the biomolecule it is attached to. website-files.comnih.gov This makes it suitable for high-resolution imaging techniques and for labeling smaller proteins where larger tags like Green Fluorescent Protein (GFP) would be disruptive. nih.gov Future work could involve attaching probes that are sensitive to their microenvironment, allowing for the imaging of parameters like pH or ion concentration.
| Bioorthogonal Reaction | Key Feature | Potential Application for this compound |
| CuAAC (Click Chemistry) | High efficiency and specificity, copper-catalyzed. | Covalent labeling of azide-modified biomolecules in vitro and in vivo. springernature.comresearchgate.netresearchgate.net |
| SPAAC (Copper-Free Click) | No cytotoxic copper catalyst required, suitable for live cells. | Live-cell imaging and tracking of proteins or other macromolecules. website-files.comnih.gov |
| Tetrazine Ligation | Extremely fast reaction kinetics. | Rapid labeling applications and in vivo imaging. springernature.comnih.gov |
| Oxime/Hydrazone Ligation | Aldehyde-specific reaction. | Orthogonal labeling in combination with alkyne reactions. |
Integration into Complex Supramolecular Architectures
Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent interactions. The functional groups on this compound provide multiple points for such interactions, making it a promising building block for novel materials.
Emerging research directions are:
Functional Materials: The aldehyde, aromatic ring, and alkyne can all participate in interactions like hydrogen bonding, π–π stacking, and halogen bonding. nih.govacs.org By carefully designing derivatives, it is possible to program their self-assembly into ordered structures like hydrogels, liquid crystals, or porous frameworks. mdpi.comnih.gov These materials could have applications in areas such as sensing, catalysis, or controlled release.
Metal-Organic Frameworks (MOFs): The ethynyl and aldehyde groups can act as ligands that coordinate to metal ions, forming highly ordered, porous structures known as MOFs. These materials are being investigated for gas storage, separation, and catalysis.
Molecular Machines: The reversible nature of some non-covalent bonds and the potential for chemical modification of the functional groups could be exploited to create molecular systems that respond to external stimuli (e.g., light, pH), acting as switches or sensors.
| Interaction Type | Involving Group(s) | Potential Supramolecular Structure |
| Hydrogen Bonding | Aldehyde (acceptor), derivatives with donors (e.g., -OH). nih.govnih.gov | Helices, sheets, 3D networks. acs.org |
| π–π Stacking | Phenyl ring, alkyne. nih.govacs.org | Columnar arrays, layered structures. nih.gov |
| Metal Coordination | Alkyne, Aldehyde. | Metal-Organic Frameworks (MOFs), coordination polymers. acs.org |
| Halogen Bonding | Fluorine atom. nih.gov | Directed crystal packing, stabilization of assemblies. |
Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation
Modern chemical research increasingly relies on an integrated approach where computational modeling guides synthetic efforts, and the resulting compounds are then tested for biological activity, with the results feeding back to refine the models. beilstein-journals.orgnih.gov
The future of research on this compound will heavily leverage this synergy:
Rational Drug Design: Computational methods like Density Functional Theory (DFT) can predict the electronic properties, reactivity, and stability of potential derivatives. nih.govlongdom.orglongdom.orgresearchgate.net Molecular docking simulations can predict how these molecules might bind to a biological target, such as an enzyme active site. nih.govnih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted activity and best drug-like properties. longdom.orgnih.gov
Predictive Toxicology: Computational models can also be used to predict potential toxicity or off-target effects of new molecules, helping to identify problematic structures early in the design process and reducing the need for extensive animal testing. nih.gov
QSAR (Quantitative Structure-Activity Relationship): By synthesizing a library of related compounds based on the this compound scaffold and measuring their biological activity, researchers can build QSAR models. nih.govlongdom.org These mathematical models establish a correlation between the chemical structure and biological activity, enabling the prediction of the activity of new, unsynthesized molecules and guiding the design of more potent compounds. nih.gov
This iterative cycle of design, synthesis, and testing accelerates the discovery of new molecules with desired properties, whether for therapeutic applications or advanced materials. mdpi.com
Q & A
Q. What are the common synthetic routes for 5-Ethynyl-2-fluorobenzaldehyde?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde scaffold. Key steps include:
- Electrophilic Fluorination : Introduce fluorine at the ortho-position using reagents like Selectfluor under controlled pH (e.g., Na2CO3 in ethanol) to avoid over-fluorination .
- Ethynyl Group Introduction : Use Sonogashira coupling (Pd/Cu catalysis) to attach the ethynyl moiety to the aromatic ring. Optimize reaction conditions (e.g., solvent: DMF, temperature: 80°C) to enhance yield .
- Oxidation : Convert intermediates to the aldehyde group using oxidizing agents like PCC (Pyridinium chlorochromate) in anhydrous conditions .
Note: Monitor reaction progress via TLC and confirm structural integrity with <sup>1</sup>H/<sup>19</sup>F NMR.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- <sup>1</sup>H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine-induced deshielding splits aromatic proton signals into distinct doublets (JH-F ~8–12 Hz) .
- <sup>19</sup>F NMR : A single peak near δ -110 ppm confirms the ortho-fluorine .
- IR Spectroscopy : Confirm the aldehyde (C=O stretch ~1700 cm<sup>−1</sup>) and ethynyl (C≡C stretch ~2100 cm<sup>−1</sup>) groups .
- Mass Spectrometry : Look for molecular ion [M+H]<sup>+</sup> matching the molecular formula (C9H5FO).
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition Studies : The ethynyl group enables "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) to generate probes for enzyme active sites. Use kinetic assays to monitor inhibition .
- Drug Intermediate : React with amines (e.g., hydrazines) to form Schiff bases for antimicrobial or anticancer agents. Validate bioactivity via in vitro cytotoxicity assays (e.g., MTT) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization :
Fluorination : Vary reaction time (4–24 hrs) and temperature (25–60°C) to balance yield and purity. Use HPLC to quantify unreacted starting material .
Sonogashira Coupling : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2) and bases (Et3N vs. K2CO3) to minimize side products.
- Workup Strategies : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before oxidation to reduce competing reactions .
Q. How to resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR shifts with computational methods (e.g., DFT simulations). For example, unexpected splitting in <sup>19</sup>F NMR may indicate residual solvent effects or impurities—repeat in deuterated DMSO .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., fluorine vs. ethynyl positioning) by growing single crystals in EtOH/water mixtures .
Q. What strategies mitigate side reactions during aldehyde functionalization?
- Methodological Answer :
- Protection-Deprotection : Protect the aldehyde as an acetal (e.g., ethylene glycol) before introducing reactive groups. Deprotect later using HCl in THF/water .
- Low-Temperature Reactions : Perform Grignard additions at -78°C to avoid aldol condensation. Quench with NH4Cl to stabilize intermediates .
Q. How to design experiments for studying the compound’s reactivity in click chemistry?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions with excess azide. Monitor reaction progress via <sup>1</sup>H NMR (disappearance of ethynyl proton) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous systems. Higher yields are often achieved in DMF with CuI/ascorbate catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
